4-(Chloromethyl)-3-methylpyridazine hydrochloride
CAS No.: 1956335-43-5
Cat. No.: VC5548684
Molecular Formula: C6H8Cl2N2
Molecular Weight: 179.04
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956335-43-5 |
|---|---|
| Molecular Formula | C6H8Cl2N2 |
| Molecular Weight | 179.04 |
| IUPAC Name | 4-(chloromethyl)-3-methylpyridazine;hydrochloride |
| Standard InChI | InChI=1S/C6H7ClN2.ClH/c1-5-6(4-7)2-3-8-9-5;/h2-3H,4H2,1H3;1H |
| Standard InChI Key | GISJBUCEYMVPML-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CN=N1)CCl.Cl |
Introduction
Structural and Physicochemical Properties
The molecular formula of 4-(chloromethyl)-3-methylpyridazine hydrochloride is C₆H₈Cl₂N₂, with a molecular weight of 179.04 g/mol. The IUPAC name, 4-(chloromethyl)-3-methylpyridazine hydrochloride, reflects its pyridazine backbone substituted at the 3- and 4-positions. Key spectral identifiers include:
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InChI:
InChI=1S/C6H7ClN2.ClH/c1-5-6(4-7)2-3-8-9-5;/h2-3H,4H2,1H3;1H -
InChIKey:
GISJBUCEYMVPML-UHFFFAOYSA-N
The chloromethyl group at position 4 enhances electrophilicity, making the compound reactive toward nucleophiles. This property is critical for its role in forming carbon-nitrogen and carbon-sulfur bonds in synthetic pathways.
Table 1: Comparative Physicochemical Properties of Related Chloromethyl-Substituted Heterocycles
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-(Chloromethyl)-3-methylpyridazine hydrochloride | 1956335-43-5 | C₆H₈Cl₂N₂ | 179.04 | Chloromethyl, pyridazine |
| 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride | 152402-97-6 | C₇H₈Cl₃N | 212.5 | Chloromethyl, pyridine |
| 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine | N/A | C₈H₁₀ClNO₂S | 219.68 | Chloromethyl, sulfonyl |
Structural analogs, such as pyridine-based chloromethyl compounds, exhibit distinct reactivity profiles due to differences in ring electron density and steric effects .
Synthesis and Green Chemistry Considerations
The synthesis of 4-(chloromethyl)-3-methylpyridazine hydrochloride typically involves chloromethylation of 3-methylpyridazine. A modified approach optimizes yield and purity by adjusting reaction parameters like temperature and reagent stoichiometry. Key steps include:
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Chloromethylation: Reaction of 3-methylpyridazine with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Recent advancements emphasize green chemistry principles. For example, the use of trichloroisocyanuric acid as a chlorinating agent reduces waste generation compared to traditional methods . Metrics such as atom economy (AE) and E-factor evaluate environmental impact:
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E-factor: 3.2 for oxidation steps, indicating low waste production .
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Reaction Mass Efficiency (RME): Up to 78% in optimized protocols .
These metrics align with industry trends toward sustainable synthesis, though further optimization is needed to minimize solvent use in large-scale production .
Applications in Organic Synthesis and Drug Development
4-(Chloromethyl)-3-methylpyridazine hydrochloride is primarily utilized as a building block in heterocyclic chemistry. Its applications include:
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Covalent Inhibitor Design: The chloromethyl group forms stable covalent bonds with cysteine residues in enzymes, enabling the development of protease inhibitors and kinase modulators.
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Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig reactions leverage its halogenated structure to introduce pyridazine motifs into complex molecules.
Table 2: Representative Reactions Involving 4-(Chloromethyl)-3-methylpyridazine Hydrochloride
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Nucleophilic Substitution | Thiols, amines, alkoxides | Bioconjugates, polymer precursors |
| Pd-Catalyzed Coupling | Pd(PPh₃)₄, aryl boronic acids | Anticancer agents |
| Reductive Amination | NaBH₃CN, primary amines | Antibacterial compounds |
In drug discovery, this compound has been explored in the synthesis of Dexlansoprazole analogs, where its sulfonyl derivatives exhibit proton-pump inhibition activity .
Comparative Analysis with Structural Analogs
Compared to pyridine-based chloromethyl compounds (e.g., 4-chloro-2-(chloromethyl)-3-methylpyridine hydrochloride), the pyridazine derivative exhibits:
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Enhanced Reactivity: Due to the electron-deficient pyridazine ring, which accelerates nucleophilic substitution .
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Improved Solubility: Higher aqueous solubility at acidic pH owing to the hydrochloride salt form.
Future Research Directions
Emerging studies propose investigating:
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Biological Target Engagement: Screening against kinase libraries to identify novel inhibitory pathways.
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Polymer Chemistry: Incorporating pyridazine motifs into conductive polymers for optoelectronic devices.
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Green Solvent Systems: Replacing dichloromethane and DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF .
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